

Application Notes and Protocols for Dirozalkib IC50 Determination

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Compound of Interest

Compound Name: *Dirozalkib*

Cat. No.: *B15579624*

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Introduction

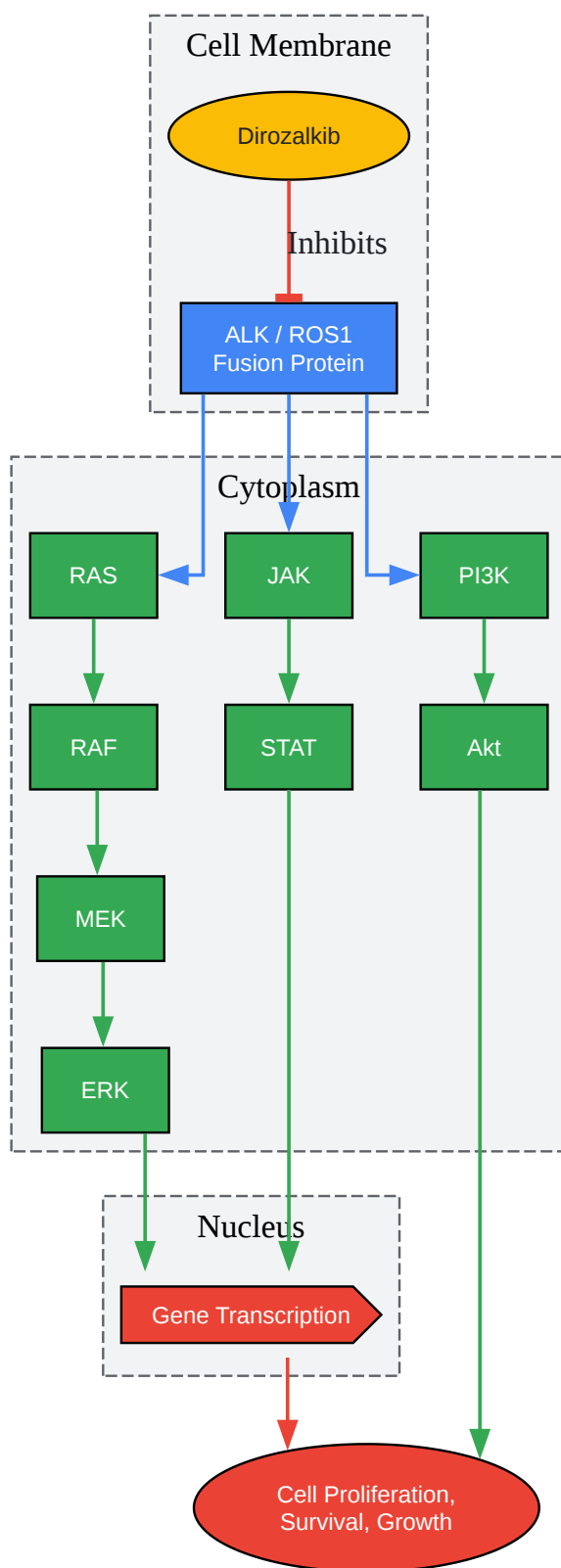
Dirozalkib is a potent, next-generation dual-target inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1] These receptor tyrosine kinases, when constitutively activated through genetic rearrangements, act as oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2][3][4]

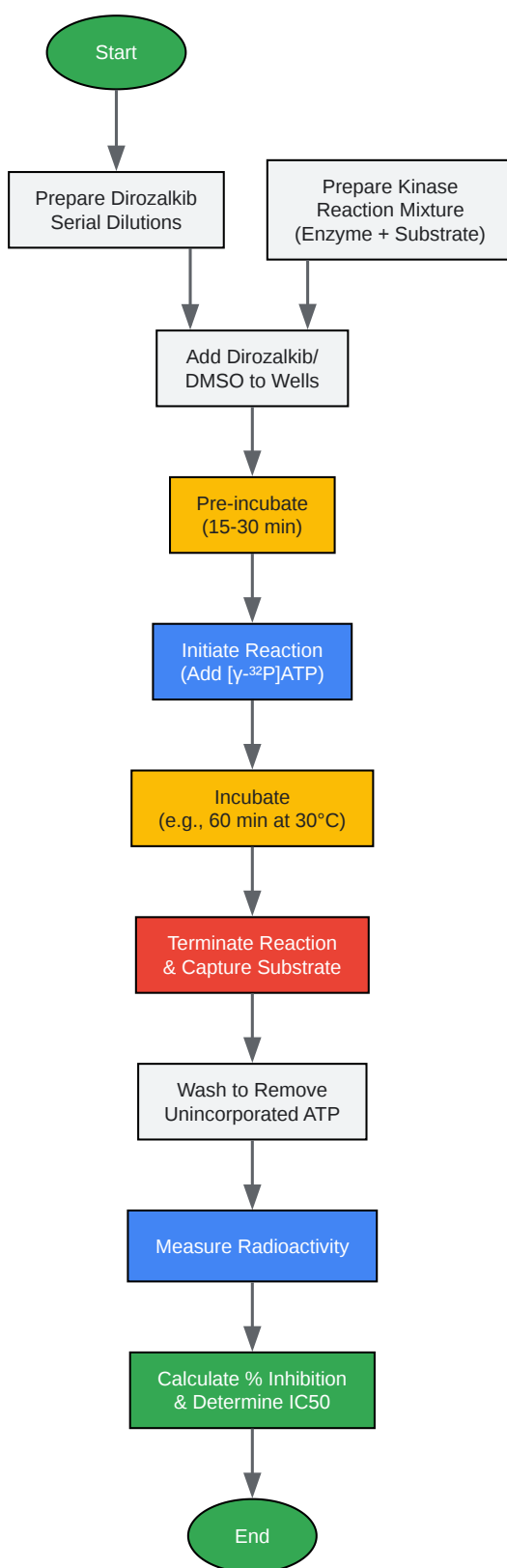
Dirozalkib exerts its therapeutic effect by competing with ATP for the kinase binding site, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.[2][5] The accurate determination of its half-maximal inhibitory concentration (IC50) is a critical step in preclinical research to quantify its potency and selectivity.

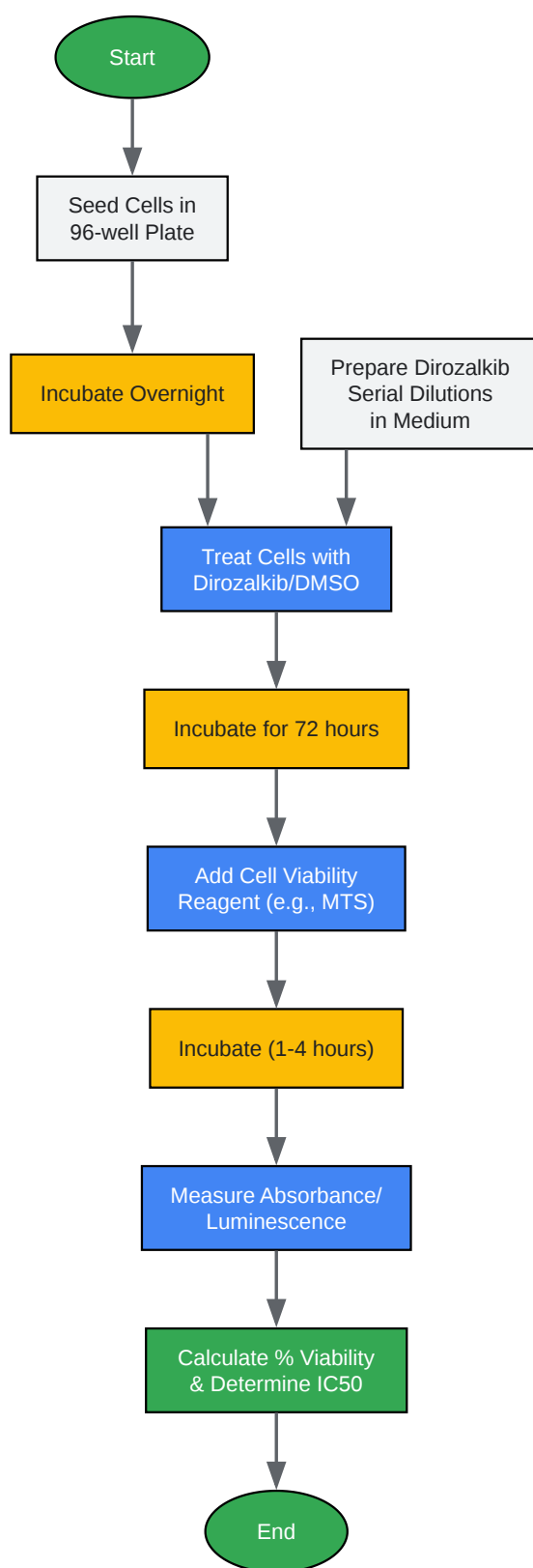
This document provides detailed protocols for determining the IC50 value of **Dirozalkib** through both biochemical and cell-based assays, along with a summary of its activity in various cancer cell lines and an overview of the targeted signaling pathways.

Mechanism of Action and Signaling Pathway

Dirozalkib targets the constitutively active ALK and ROS1 fusion proteins. The inhibition of these kinases blocks downstream signaling cascades, primarily the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways, which are pivotal for cell growth, survival, and proliferation.[2][3][6]







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